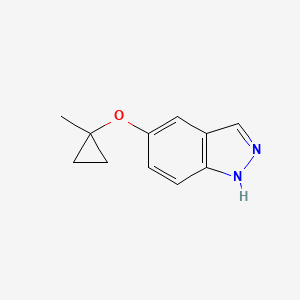

5-(1-methylcyclopropoxy)-1H-indazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-(1-methylcyclopropyl)oxy-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-11(4-5-11)14-9-2-3-10-8(6-9)7-12-13-10/h2-3,6-7H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQLPLOOZQDHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)OC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-(1-methylcyclopropoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(1-methylcyclopropoxy)-1H-indazole, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] This document outlines available data, presents standardized experimental protocols for property determination, and includes visual workflows to facilitate understanding and replication of these methods.

Core Physicochemical Properties

The physicochemical properties of a drug intermediate are critical for its handling, formulation, and ultimate biological activity. Below is a summary of the known and estimated properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | [4][5] |

| Molecular Weight | 188.23 g/mol | [4][6] |

| CAS Number | 1626355-74-5 | [1][4][5][6][7] |

| Appearance | White to cream crystals or powder (based on the parent compound, 1H-Indazole) | [8] |

| Melting Point | Data not available. For reference, the melting point of the parent compound, 1H-Indazole, is in the range of 144-150 °C. | [8] |

| Boiling Point | Data not available. For reference, the boiling point of the parent compound, 1H-Indazole, is 270 °C at 743 mmHg. | |

| Solubility | No quantitative data is available. A related, more complex molecule containing this moiety is soluble in DMSO. | [9] |

| pKa | Data not available. | |

| logP | Data not available. A computed XLogP3-AA value for a larger, related molecule is 3.2, suggesting lipophilicity. | [10] |

Experimental Protocols for Physicochemical Property Determination

Detailed and reproducible experimental protocols are essential for the accurate characterization of chemical compounds. The following sections provide standardized methods for determining the key physicochemical properties of this compound.

The melting point is a fundamental indicator of a compound's purity.[11][12] The capillary method is a widely used and reliable technique.[13]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the initial to the complete melting of the solid is recorded.[13][14]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[11]

-

Capillary tubes (sealed at one end)[15]

-

Thermometer[11]

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry.[15] Grind a small amount of the compound into a fine powder.

-

Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[12]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[15]

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.[11][15]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[11]

-

Cooling and Replicates: Allow the apparatus to cool sufficiently before performing replicate measurements with fresh samples in new capillary tubes.[11]

The shake-flask method is the gold standard for determining equilibrium solubility.[16]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus:

-

Thermostatic shaker bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents).

-

Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to reach equilibrium.[17]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[18]

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.[17]

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Principle: A solution of the compound is titrated with a standardized acidic or basic solution. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve.[19]

Apparatus:

-

pH meter with a calibrated electrode[20]

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Beaker or reaction vessel

Procedure:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).[19] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[19]

-

Titration Setup: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.[19]

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH. Record the pH value after each incremental addition of the titrant.[19]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or as the pH at which half of the compound is ionized (the half-equivalence point).[21]

-

Replicates: Perform at least three titrations to ensure the accuracy and precision of the pKa value.[19]

The partition coefficient (logP) is a measure of a compound's lipophilicity. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common and rapid indirect method for its determination.[22][23][24]

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known logP values.[22]

Apparatus:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Autosampler

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4).

-

Reference Standards: Prepare solutions of at least five to six reference compounds with known logP values that span the expected logP of the test compound.

-

Calibration Curve: Inject the reference standards into the HPLC system and record their retention times. Calculate the capacity factor (k) for each standard. Plot log k versus the known logP values to generate a calibration curve.

-

Sample Analysis: Prepare a solution of this compound and inject it into the HPLC system under the same conditions as the reference standards. Record its retention time and calculate its capacity factor.

-

logP Calculation: Use the calibration curve to determine the logP value of this compound from its measured capacity factor.[25]

-

Validation: It is advisable to perform the analysis using different mobile phase compositions to ensure the robustness of the determined logP value.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: General workflow for physicochemical property determination.

Caption: Experimental workflow for melting point determination.

Caption: Experimental workflow for solubility determination.

Caption: Experimental workflow for pKa determination.

Caption: Experimental workflow for logP determination.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed, standardized protocols for the experimental determination of its key properties. While some data points are not yet publicly available, the methodologies outlined herein offer a robust framework for researchers to generate this critical information. The accurate characterization of these properties is a fundamental step in the drug development process, enabling informed decisions in lead optimization, formulation, and preclinical evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1626355-74-5 | this compound - Moldb [moldb.com]

- 5. parchem.com [parchem.com]

- 6. 5-(1-methylcyclopropoxy)-2H-indazole | CymitQuimica [cymitquimica.com]

- 7. This compound - CAS:1626355-74-5 - 阿镁生物 [amaybio.com]

- 8. A11665.03 [thermofisher.com]

- 9. ≥98% (HPLC), selective leucine-rich repeat kinase 2 (LRRK2) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. MLi-2-Bio-X | C21H25N5O2 | CID 137361768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. westlab.com [westlab.com]

- 14. davjalandhar.com [davjalandhar.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 5-Alkoxy-1H-Indazole Derivatives and Related Indazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the biological activity of 5-alkoxy-1H-indazole derivatives and related indazole compounds. Extensive research for publicly available scientific literature and patent databases yielded no specific biological activity data for derivatives of 5-(1-methylcyclopropoxy)-1H-indazole. The information presented herein is based on structurally related 5-alkoxy-indazole derivatives and the broader class of biologically active indazoles to provide relevant insights for researchers in the field.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of indole, the indazole nucleus is a core component of numerous compounds investigated for therapeutic applications, including oncology, inflammation, and infectious diseases.[1][2] This guide focuses on the biological activities of 5-alkoxy-1H-indazole derivatives and other closely related indazole compounds, with a particular emphasis on their anticancer and kinase inhibitory properties.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various substituted indazole derivatives, highlighting their potency against different cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Substituted Indazole Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) | Reference |

| 4a | Indazol-pyrimidine | 4-Fluorophenyl | A549 (Lung) | 3.304 | [3] |

| 4i | Indazol-pyrimidine | 4-Chlorophenyl | A549 (Lung) | 2.305 | [3] |

| 4f | Indazol-pyrimidine | 4-Methoxyphenyl | MCF-7 (Breast) | 1.629 | [3] |

| 4i | Indazol-pyrimidine | 4-Chlorophenyl | MCF-7 (Breast) | 1.841 | [3] |

| 4a | Indazol-pyrimidine | 4-Fluorophenyl | MCF-7 (Breast) | 2.958 | [3] |

| 4g | Indazol-pyrimidine | 3,4-Dimethoxyphenyl | MCF-7 (Breast) | 4.680 | [3] |

| 4d | Indazol-pyrimidine | 4-Bromophenyl | MCF-7 (Breast) | 4.798 | [3] |

| 4i | Indazol-pyrimidine | 4-Chlorophenyl | Caco2 (Colon) | 4.990 | [3] |

| 4g | Indazol-pyrimidine | 3,4-Dimethoxyphenyl | Caco2 (Colon) | 6.909 | [3] |

| 4e | Indazol-pyrimidine | 3-Hydroxyphenyl | Caco2 (Colon) | 7.172 | [3] |

| 6o | 1H-indazole-3-amine | Varied | K562 (Leukemia) | 5.15 | [4] |

| 5k | 1H-indazole-3-amine | Varied | Hep-G2 (Liver) | 3.32 | [5] |

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

| Compound ID | Target Kinase | Ki (nM) | IC50 (nM) | Reference |

| Indazole-pyridine analogue | Akt | 0.16 | - | [6] |

| 27a | FGFR1 | - | < 4.1 | [7] |

| 27a | FGFR2 | - | 2.0 | [7] |

| 5 | HPK1 | - | 100 | [8] |

| 15 | HPK1 | - | 101 | [8] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following are generalized protocols for key assays used to evaluate the biological activity of indazole derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay used to measure the affinity of a test compound for a protein kinase.

-

Compound Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Perform serial dilutions in DMSO to create a concentration gradient.

-

Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant, typically below 1%.

-

-

Assay Procedure:

-

Add diluted test compounds to the wells of a suitable microplate (e.g., 384-well).

-

Add the kinase enzyme and a fluorescently labeled ATP-competitive tracer to the wells.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Culture cancer cells in appropriate media to ~80% confluency.

-

Harvest the cells and seed them into 96-well plates at a predetermined density.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test indazole derivative in cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

-

MTT Addition and Formazan (B1609692) Solubilization:

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[9]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by indazole derivatives and a general workflow for the discovery of kinase inhibitors.

Caption: A generalized experimental workflow for the discovery and development of indazole-based kinase inhibitors.

Caption: Simplified Akt signaling pathway, a target for indazole-based inhibitors.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Role of 5-(1-methylcyclopropoxy)-1H-indazole as a Key Drug Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-methylcyclopropoxy)-1H-indazole is a crucial heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, particularly the indazole core and the novel 1-methylcyclopropoxy substituent, contribute significantly to the pharmacological profile of the final drug candidates. This technical guide provides an in-depth overview of its synthesis, properties, and its application in the development of targeted therapeutics, with a focus on the potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, MLi-2.

Physicochemical Properties and Analytical Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug synthesis. The following table summarizes its key identifiers and analytical data.

| Property | Value | Reference |

| CAS Number | 1626355-74-5 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity (by HPLC) | 97.34% | [1] |

| ¹H NMR | Spectrum Available | [1] |

| RP-HPLC | Data Available | [1] |

| LCMS | Data Available | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a multi-step process that begins with the protection of 5-hydroxy-1H-indazole, followed by an etherification reaction. The following is a representative experimental protocol adapted from the supplementary information of the pivotal publication on the discovery of MLi-2.

Step 1: Synthesis of 5-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

To a solution of 5-hydroxy-1H-indazole (1.0 eq) in an appropriate solvent such as dichloromethane, is added 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 5-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 2: Synthesis of 5-(1-methylcyclopropoxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

A solution of 5-hydroxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) is treated with a base such as sodium hydride (1.2 eq) at 0 °C. The mixture is stirred for a short period to allow for the formation of the corresponding alkoxide. Subsequently, 1-bromo-1-methylcyclopropane (B1340669) (1.5 eq) is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction is then carefully quenched with water and the product is extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The residue is purified by chromatography to afford 5-(1-methylcyclopropoxy)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 3: Deprotection to yield this compound

The purified product from the previous step is dissolved in a suitable solvent (e.g., methanol), and a strong acid catalyst, such as hydrochloric acid, is added. The mixture is stirred at room temperature until the tetrahydropyranyl (THP) protecting group is cleaved. The reaction is then neutralized with a base, and the product is extracted. The combined organic extracts are dried and concentrated to give the final product, this compound, which can be further purified by recrystallization or chromatography if necessary.

Reaction Yields: While specific yields for each step are not publicly available, the overall yield for such multi-step syntheses in medicinal chemistry is typically in the range of 30-50%.

Application in Drug Development: The Synthesis of MLi-2

This compound is a pivotal intermediate in the synthesis of MLi-2, a highly potent and selective LRRK2 inhibitor. The synthesis involves a Suzuki coupling reaction between a boronic acid or ester derivative of this compound and a suitable pyrimidine (B1678525) partner.

Experimental Workflow for MLi-2 Synthesis:

Caption: Synthetic workflow for the LRRK2 inhibitor MLi-2.

Role in Targeting the LRRK2 Signaling Pathway

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. These mutations often lead to an increase in the kinase activity of the LRRK2 protein, making it a prime target for therapeutic intervention. MLi-2, synthesized from this compound, is a potent inhibitor of this kinase activity.

The LRRK2 signaling pathway is complex and involves the phosphorylation of several downstream substrates, most notably a subset of Rab GTPases.[2][3][4] This phosphorylation event is a key step in the pathogenic cascade initiated by hyperactive LRRK2.

LRRK2 Signaling Pathway and Inhibition by MLi-2:

Caption: LRRK2 signaling pathway and its inhibition by MLi-2.

Conclusion

This compound stands out as a valuable and indispensable intermediate in modern drug discovery. Its synthesis, while requiring a multi-step approach, provides access to a unique chemical scaffold that has proven to be highly effective in the design of potent and selective kinase inhibitors. The successful development of MLi-2 as a powerful tool for studying LRRK2 biology and as a potential therapeutic for Parkinson's disease underscores the importance of this intermediate. Further exploration of derivatives based on the this compound core holds significant promise for the discovery of new therapeutics targeting a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

mechanism of action of 5-(1-methylcyclopropoxy)-1H-indazole analogs

An In-depth Technical Guide on the Mechanism of Action of Bioactive Indazole Analogs

Executive Summary

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. While specific data on the is not extensively available in the public domain, the broader class of indazole derivatives has been the subject of intensive research. This guide provides a comprehensive overview of the mechanisms of action for several classes of bioactive indazole analogs, catering to researchers, scientists, and drug development professionals. We will explore their roles as kinase inhibitors, anti-cancer agents, and modulators of other key cellular pathways, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Introduction to the Indazole Scaffold

The indazole, or 1H-indazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This structure is a versatile pharmacophore due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The indazole nucleus is often considered a bioisostere of the indole (B1671886) ring found in many endogenous molecules, which can contribute to favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability.[1] Consequently, indazole derivatives have been successfully developed as inhibitors of a wide range of enzymes and as modulators of various receptors.

Indazole Analogs as Kinase Inhibitors

A significant area of research for indazole analogs has been in the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Indazole-based compounds have been designed to target a variety of kinases.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

ASK1 (MAP3K5) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and is involved in cellular stress responses and apoptosis. Inhibition of ASK1 is a potential therapeutic strategy for inflammatory diseases. A series of 1H-indazole derivatives have been identified as potent ASK1 inhibitors.[2]

Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and mitosis. Its overexpression is observed in several cancers, making it an attractive therapeutic target. Novel indazole-based inhibitors have demonstrated exceptional potency against PLK4.[3]

Other Kinase Targets

Indazole analogs have also been developed as inhibitors for a range of other kinases, including:

-

c-Jun N-terminal Kinases (JNKs): 1-aryl-1H-indazoles have been synthesized as JNK3 inhibitors.[4]

-

Akt (Protein Kinase B): Indazole-based analogs have been explored as selective Akt inhibitors.[5]

-

Rho-associated kinase (ROCK): Indazole piperazine (B1678402) and piperidine (B6355638) derivatives have been designed as ROCK-II inhibitors.[6]

-

p21-activated kinase 1 (PAK1): 1H-indazole-3-carboxamide analogs have shown inhibitory activity against PAK1.[7]

-

PKMYT1 Kinase: Novel indazole compounds are being investigated as PKMYT1 kinase inhibitors for cancer treatment.[8]

Quantitative Data: Kinase Inhibitory Activity of Indazole Analogs

| Compound Class/Example | Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Indazole Derivative 15 | ASK1 | Not specified | Protective effect in TNF-α-induced HT-29 cells | [2] |

| Indazole-based C05 | PLK4 | < 0.1 | Kinase activity assay | [3] |

| Indazole-based C05 | PLK4 | 948 | IMR-32 (neuroblastoma) cell proliferation | [3] |

| Indazole-based C05 | PLK4 | 979 | MCF-7 (breast cancer) cell proliferation | [3] |

| Indazole-based C05 | PLK4 | 1679 | H460 (non-small cell lung cancer) cell proliferation | [3] |

| 1-aryl-1H-indazole 5r | JNK3 | Double-digit nM | Kinase activity assay | [4] |

| Indazole piperazine SR-1459 | ROCK-II | 13 | Kinase activity assay | [6] |

Signaling Pathway: Generic Kinase Inhibition by Indazole Analogs

Caption: Generic ATP-competitive kinase inhibition by indazole analogs.

Indazole Analogs as Anti-Cancer Agents

The kinase inhibitory activity of many indazole analogs directly contributes to their anti-cancer properties. By blocking signaling pathways essential for cancer cell proliferation and survival, these compounds can induce apoptosis and inhibit tumor growth.

Induction of Apoptosis

Several indazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[9][10] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further promoting the mitochondrial apoptotic pathway.[9]

Inhibition of Cell Proliferation and Metastasis

In addition to inducing apoptosis, indazole analogs can inhibit cancer cell proliferation and colony formation.[9][10] Some derivatives also disrupt cell migration and invasion, key processes in metastasis. This is often associated with the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[9]

Quantitative Data: Anti-proliferative Activity of Indazole Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 (range across several lines) | [9][10] |

| 5'j | A549 (Lung Cancer) | Not specified (noteworthy activity) | [11] |

| 5'j | MCF7 (Breast Cancer) | Not specified (noteworthy activity) | [11] |

Signaling Pathway: Induction of Apoptosis by Indazole Analogs

Caption: Mitochondrial apoptosis pathway induced by some indazole analogs.

Experimental Protocols

This section provides representative methodologies for key experiments used to characterize the biological activity of indazole analogs.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Protocol:

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute the kinase and substrate to desired concentrations in the kinase buffer.

-

Prepare a serial dilution of the indazole analog in DMSO, then dilute further in kinase buffer.

-

Prepare ATP solution at the desired concentration (e.g., 10 µM) in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the diluted indazole analog or vehicle (DMSO control).

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Luminescence Detection:

-

Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the indazole analog for 48-72 hours.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow: In Vitro Characterization

Caption: A typical in vitro workflow for characterizing bioactive indazole analogs.

Conclusion

The indazole scaffold remains a highly valuable starting point for the design of novel therapeutic agents. While the specific mechanism of action for 5-(1-methylcyclopropoxy)-1H-indazole analogs is not yet well-defined in the literature, the broader family of indazole derivatives has demonstrated significant potential, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. The data and protocols presented in this guide offer a foundational understanding of how these compounds exert their biological effects and provide a framework for the continued development and characterization of new indazole-based drug candidates. Future research into the structure-activity relationships of substitutions at the 5-position, such as the 1-methylcyclopropoxy group, will be crucial in elucidating their specific therapeutic potential.

References

- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. longdom.org [longdom.org]

The Structure-Activity Relationship of 5-Alkoxy-1H-Indazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 5-alkoxy-1H-indazole derivatives have emerged as a promising class of molecules, particularly in the realm of oncology and inflammation, primarily through their action as kinase inhibitors. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Data Summary: Anticancer Activity

| Compound | R1 Substituent | A549 IC50 (µM)[1] | 4T1 IC50 (µM)[1] | HepG2 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] | HCT116 IC50 (µM)[1] |

| 2a | 4-(4-methylpiperazin-1-yl)phenyl | >10 | >10 | >10 | 1.15 | 4.89 |

| 2f | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 0.45 | 0.23 | 0.31 | 0.52 | 0.68 |

Note: The data presented here is for (E)-3-(3,5-dimethoxystyryl)-1H-indazole derivatives, highlighting the influence of substituents at other positions on the indazole core.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, the following SAR insights for alkoxy-substituted indazole derivatives can be summarized:

-

Influence of Alkoxy Groups on Anticancer Activity: Studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown that the presence of methoxy (B1213986) (OCH3) and ethoxy (OC2H5) groups can significantly enhance anticancer potency.[2] Specifically, meta- and para-methoxy substitutions on the aniline (B41778) ring of these derivatives displayed superior anticancer activity.[2]

-

Kinase Inhibition: The indazole core is a well-established pharmacophore for kinase inhibitors, acting as an ATP-competitive inhibitor by interacting with the hinge region of the kinase domain. The 5-alkoxy group is positioned to potentially interact with the solvent-exposed region or the ribose-binding pocket of the ATP-binding site, influencing both potency and selectivity.

-

GPCR Modulation: While less explored, the indazole scaffold has been investigated for its ability to modulate G-protein coupled receptors (GPCRs). In this context, the 5-alkoxy group could play a role in defining the ligand's interaction with the transmembrane helices of the receptor, potentially acting as an allosteric modulator.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of 5-alkoxy-1H-indazole compounds. The following are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general method for determining the in vitro inhibitory activity of test compounds against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., Aurora A, VEGFR-2, p38 MAPK)

-

Kinase-specific substrate (peptide or protein)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

5-alkoxy-1H-indazole test compounds

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the stock solution in DMSO to generate a concentration range for IC50 determination.

-

Reaction Setup:

-

Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of a 2.5X solution of the kinase in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2 µL of a 2.5X solution of the substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the test compounds on the viability and proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium

-

5-alkoxy-1H-indazole test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be targeted by 5-alkoxy-1H-indazole derivatives.

References

The Indazole Scaffold: A Privileged Core for the Discovery of Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in the design of potent and selective kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket has positioned it as a foundational structural motif in the development of numerous targeted therapeutics. This technical guide provides a comprehensive overview of the discovery and development of novel kinase inhibitors derived from indazole scaffolds, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and experimental workflows.

Quantitative Data Summary: Potency and Selectivity of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various indazole derivatives against their respective kinase targets. This data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, allows for a comparative analysis of the potency of these compounds.

Table 1: Indazole-Based AXL Kinase Inhibitors

| Compound | AXL IC50 (nM) | Kinase Selectivity Notes | Reference |

| 54 | Potent | Moderate exposure levels in mice. | [1] |

| Bemcentinib (BGB-324, R428) | 14 | 50-fold higher affinity over Mer and Tyro3. | [2] |

| Gilteritinib | - | Approved for FLT3-mutated AML, also targets AXL. | [2] |

| UNC2025 (14) | 1.6 | Dual MER/FLT3 inhibitor (IC50 < 1 nM for both). | [3] |

Table 2: Indazole-Based VEGFR-2 Kinase Inhibitors

| Compound | VEGFR-2 IC50 (nM) | Anti-angiogenic Properties | Reference |

| 30 | 1.24 | Significant inhibition of HUVEC angiogenesis and cell migration. | [4] |

| VH02 | 560 | Selectively inhibited EA.hy926 endothelial cells. | [5] |

| 13i (Indazole-pyrimidine) | 34.5 | Comparable activity to Pazopanib (IC50 = 30 nM). | [6] |

| Axitinib | - | Approved inhibitor of VEGFR-1, -2, and -3. | [7][8] |

| Pazopanib | - | Multi-targeted inhibitor of VEGFR-1, -2, -3, PDGFR-α, -β, and c-KIT. | [7][8] |

Table 3: Indazole-Based Inhibitors for Other Kinases

| Compound | Target Kinase | IC50/Ki (nM) | Key Findings | Reference |

| Indazole-pyridine analogue | Akt | Ki = 0.16 | ATP competitive, reversible, good selectivity over other kinases. | [9] |

| SR-1459 | ROCK-II | IC50 = 13 | Potent ROCK-II inhibitor. | [10] |

| SR-3737 | JNK3 | IC50 = 12 | Potent inhibitor of both JNK3 and p38 (p38 IC50 = 3 nM). | [11] |

| B31 | TRKAG667C | IC50 = 9.9 | Better efficacy against resistant mutant than selitrectinib. | [12] |

| Compound 17 | Aurora A/B | - | Dual Aurora A and B inhibitor. | [13] |

| Compound 21 | Aurora B | - | Selective Aurora B inhibitor. | [13] |

| Compound 30 (Aurora) | Aurora A | - | Selective Aurora A inhibitor. | [13] |

| Indazole amide series | ERK1/2 | Potent | Demonstrated inhibition of ERK signaling in HT29 cells. | [14] |

| PKMYT1 Inhibitors | PKMYT1 | - | Novel series of indazole compounds for cancer treatment. | [15] |

Key Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors

Understanding the signaling cascades affected by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

AXL Signaling Pathway

AXL, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase subfamily, plays a significant role in cancer progression, including proliferation, survival, and drug resistance.[1][16] Its activation by the ligand Gas6 triggers downstream signaling through pathways such as RAS-RAF-MEK-ERK and PI3K/AKT.[3]

Caption: AXL signaling pathway and the point of intervention by indazole-based inhibitors.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][8] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

Caption: VEGFR-2 signaling cascade in angiogenesis and its inhibition by indazole derivatives.

Experimental Protocols

Detailed methodologies are fundamental for the replication and advancement of research findings. Below are generalized protocols for key experiments in the discovery of indazole-based kinase inhibitors.

General Synthesis of Indazole Scaffolds via Suzuki-Miyaura Coupling

A common and versatile method for the synthesis of substituted indazoles involves the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of diverse chemical moieties to the indazole core.[17]

Caption: Workflow for the synthesis of indazole derivatives using Suzuki-Miyaura coupling.

Protocol:

-

Reactant Preparation: In a reaction vessel, dissolve the halogenated indazole precursor (e.g., 3-iodo-1,5-dimethyl-1H-indazole) and the corresponding boronic acid or boronate ester in a suitable solvent (e.g., dioxane, DMF).[17]

-

Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3, Cs2CO3).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure of the final compound using NMR spectroscopy and mass spectrometry.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15]

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and the indazole-based inhibitor at various concentrations in a kinase reaction buffer.

-

Kinase Reaction: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Proliferation Assay (e.g., MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[18]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indazole-based inhibitor and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Determine the IC50 values, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

The indazole scaffold has proven to be a highly successful starting point for the development of a diverse range of kinase inhibitors, with several compounds progressing into clinical trials and receiving FDA approval.[6][7][19] The synthetic tractability of the indazole core, particularly through methods like the Suzuki-Miyaura coupling, allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[17]

Future research in this area will likely focus on several key aspects:

-

Overcoming Drug Resistance: Designing second-generation indazole-based inhibitors that are effective against kinase mutations that confer resistance to existing therapies.[12]

-

Improving Selectivity: Fine-tuning the chemical structure to enhance selectivity for the target kinase, thereby minimizing off-target effects and associated toxicities.

-

Exploring Novel Kinase Targets: Utilizing the indazole scaffold to develop inhibitors for newly identified and challenging kinase targets implicated in various diseases.

-

Fragment-Based and Structure-Based Design: Employing computational modeling and biophysical techniques to guide the rational design of more potent and selective inhibitors.[1][13]

The continued exploration of the chemical space around the indazole nucleus holds significant promise for the discovery of the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

- 1. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In vitro Evaluation of Novel Indazole Analogs: A Case Study Approach

Disclaimer: As of December 2025, publicly available scientific literature lacks specific in vitro evaluation data for 5-(1-methylcyclopropoxy)-1H-indazole. This compound is primarily documented as a drug intermediate for the synthesis of various active compounds[1][2][3]. Consequently, this guide will provide a representative framework for the preliminary in vitro evaluation of novel indazole-based compounds by drawing upon methodologies and data from studies on structurally related indazole derivatives. This approach aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the typical experimental workflow and data presentation for assessing the biological activity of this class of compounds.

Indazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities[4]. The indazole nucleus is a common scaffold in numerous compounds undergoing clinical evaluation and is often used as a bioisostere for indoles[5]. The in vitro evaluation of new indazole analogs is a critical first step in the drug discovery process to determine their potential therapeutic effects and mechanisms of action.

Data Presentation: Representative In Vitro Activities of Indazole Derivatives

The following tables summarize typical quantitative data obtained from the in vitro evaluation of various indazole derivatives, illustrating the types of assays and a range of potencies that might be expected.

Table 1: In Vitro Functional Potency of Indazole Analogs at Serotonin (B10506) 5-HT2 Receptors

| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |

| 6a (1H-indazole analog of 5-MeO-DMT) | 203 | >10,000 | 532 |

| 19a (tetrahydropyridine-indazole) | Data not determined | Data not determined | Data not determined |

| 19b (1-methyl tetrahydropyridine-indazole) | Data not determined | Data not determined | Data not determined |

| Data is illustrative and derived from studies on different indazole series. EC50 (half-maximal effective concentration) values indicate the concentration of a compound that provokes a response halfway between the baseline and maximum response. | |||

| Source: Adapted from studies on serotonin receptor 2 agonists[5]. |

Table 2: In Vitro Inhibitory Activity of Indazole Derivatives against Various Enzymes

| Compound ID | Target Enzyme | IC50 (µM) |

| 4 (5-(2-chlorophenyl)indazole) | TRPA1 | 1.23 |

| 31 (optimized indazole derivative) | TRPA1 | 0.015 |

| 6c (5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative) | Xanthine (B1682287) Oxidase | 0.13 |

| Allopurinol (control) | Xanthine Oxidase | 2.93 |

| IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | ||

| Source: Adapted from studies on TRPA1 antagonists and xanthine oxidase inhibitors[6][7]. |

Table 3: Anti-proliferative and Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | Endpoint | Result |

| C05 (indazole-based PLK4 inhibitor) | MCF-7 cell proliferation | Complete suppression | 4 µM |

| 5-aminoindazole | COX-2 Inhibition | IC50 | 12.32 - 23.42 µM |

| Indazole | TNF-α Inhibition | IC50 | 220.11 µM |

| 6-nitroindazole | Lipid Peroxidation Inhibition | % Inhibition at 200µg/ml | 78.75% |

| This table showcases the diverse biological activities of indazole derivatives beyond enzyme inhibition. | |||

| Source: Adapted from studies on PLK4 inhibitors and the anti-inflammatory activity of indazoles[8][9]. |

Experimental Protocols: Methodologies for Key In Vitro Assays

The following are detailed, representative protocols for key experiments typically performed in the preliminary in vitro evaluation of novel indazole compounds.

1. Cell-Based Functional Assays (e.g., Calcium Mobilization for 5-HT2A Receptors)

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor are cultured in a suitable medium (e.g., F-12K) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Assay Procedure:

-

Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

The dye solution is removed, and cells are washed with the buffer.

-

The test compound (e.g., an indazole derivative) is added at various concentrations.

-

The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR), and baseline fluorescence is measured.

-

A known agonist (e.g., serotonin) is added to stimulate the receptor, and fluorescence changes are monitored over time.

-

-

Data Analysis: The increase in intracellular calcium concentration is measured as a change in fluorescence intensity. Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.

2. Enzyme Inhibition Assays (e.g., Xanthine Oxidase Inhibition)

-

Principle: The inhibitory activity of a compound against xanthine oxidase is determined by measuring the decrease in the rate of uric acid formation from the substrate xanthine.

-

Assay Procedure:

-

A reaction mixture is prepared containing phosphate (B84403) buffer, the test compound at various concentrations, and xanthine oxidase enzyme solution.

-

The mixture is pre-incubated at a specific temperature (e.g., 25°C).

-

The reaction is initiated by adding the substrate, xanthine.

-

The absorbance at 295 nm (the wavelength at which uric acid absorbs) is monitored over time using a spectrophotometer.

-

-

Data Analysis: The rate of uric acid formation is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. IC50 values are then calculated from the dose-response curves.

3. Cell Proliferation Assays (e.g., MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Assay Procedure:

-

Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the test indazole compound for a specified period (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours.

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration of the test compound relative to untreated control cells.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: General Workflow for Preliminary In Vitro Evaluation

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

Diagram 2: Simplified Serotonin 5-HT2A Receptor Signaling Pathway

Caption: A simplified diagram of the 5-HT2A receptor signaling cascade.

Diagram 3: Logical Relationship for Enzyme Inhibition Assay

Caption: A logical flow diagram of an enzyme inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and NMR Analysis of 5-(1-methylcyclopropoxy)-1H-indazole

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-(1-methylcyclopropoxy)-1H-indazole, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the available Nuclear Magnetic Resonance (NMR) data and outlines the experimental protocols for its characterization, serving as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound is presented below. The molecule consists of an indazole core substituted at the 5-position with a 1-methylcyclopropoxy group.

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of organic molecules. Below is a summary of the available NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented here was obtained from a Certificate of Analysis provided by MedChemExpress.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.93 | s | 1H | H3 |

| 7.39 | d, J=8.9 Hz | 1H | H7 |

| 7.21 | d, J=2.2 Hz | 1H | H4 |

| 6.94 | dd, J=8.9, 2.3 Hz | 1H | H6 |

| 1.48 | s | 3H | -CH₃ |

| 1.05 - 1.00 | m | 2H | Cyclopropyl CH₂ |

| 0.77 - 0.72 | m | 2H | Cyclopropyl CH₂ |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

¹³C NMR Data

As of the latest information available, experimental ¹³C NMR data for this compound has not been published in peer-reviewed literature or publicly available databases. However, based on known chemical shifts for the indazole core and related structures, the following are predicted chemical shifts. Researchers should verify these with experimental data.

| Chemical Shift (ppm) | Assignment |

| ~152 | C5 |

| ~141 | C7a |

| ~135 | C3a |

| ~133 | C3 |

| ~122 | C7 |

| ~114 | C6 |

| ~110 | C4 |

| ~70 | C (quaternary, cyclopropoxy) |

| ~25 | -CH₃ |

| ~16 | Cyclopropyl CH₂ |

Experimental Protocols

The following section details the general procedures for acquiring NMR data for indazole derivatives. These protocols are based on standard laboratory practices and can be adapted for the specific instrumentation available.

¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is directly involved. As a drug intermediate, its primary role is in the synthesis of more complex molecules that may have defined biological targets.

The general experimental workflow for the characterization of this and similar compounds is outlined below.

Caption: General experimental workflow for the synthesis and characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound. For further in-depth studies, it is recommended to acquire and analyze the full range of spectroscopic data, including 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

Methodological & Application

Application Notes and Protocols for 5-(1-methylcyclopropoxy)-1H-indazole Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and functionalization of 5-(1-methylcyclopropoxy)-1H-indazole, a valuable intermediate in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a robust starting point for laboratory synthesis and further derivatization.

Synthesis of this compound

The synthesis of the target compound is proposed via a two-step process starting from commercially available 5-hydroxy-1H-indazole. The key steps involve the preparation of a suitable 1-methylcyclopropyl electrophile followed by a Williamson ether synthesis.

Step 1: Synthesis of 1-Bromo-1-methylcyclopropane (B1340669)

A plausible method for the synthesis of 1-bromo-1-methylcyclopropane from 1-methylcyclopropanol (B1279875) is outlined below. 1-methylcyclopropanol can be synthesized via the Kulinkovich reaction.

Experimental Protocol:

-

Reagents and Materials:

-

1-methylcyclopropanol

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a stirred solution of triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.2 equivalents) portion-wise.

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add a solution of 1-methylcyclopropanol (1.0 equivalent) in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-1-methylcyclopropane.

-

Step 2: Williamson Ether Synthesis

Experimental Protocol:

-

Reagents and Materials:

-

5-hydroxy-1H-indazole

-

1-Bromo-1-methylcyclopropane

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in oil)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred suspension of 5-hydroxy-1H-indazole (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous DMF, add 1-bromo-1-methylcyclopropane (1.2 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Coupling Reactions of this compound

The synthesized this compound can be further functionalized, primarily at the N-1 position of the indazole ring, through various coupling reactions.

N-Alkylation

Experimental Protocol:

-

Reagents and Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) (1.1 equivalents)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add cesium carbonate (2.0 equivalents) and the alkyl halide (1.1 equivalents).

-

Stir the mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the N-1 alkylated product. A minor amount of the N-2 isomer may also be isolated.

-

Table 1: Representative Data for N-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Base | Solvent | Yield (N-1 isomer) |

| 5-Bromo-1H-indazole | Ethyl bromide | Cs₂CO₃ | DMF | ~60-70% |

| 1H-Indazole | Methyl Iodide | K₂CO₃ | DMF | ~75-85% |

| 5-Nitro-1H-indazole | Benzyl bromide | NaH | THF | ~80-90% |

N-Arylation (Suzuki-Miyaura Coupling)

For N-arylation, a two-step sequence is typically employed, involving the introduction of a directing group or a suitable leaving group on the nitrogen, followed by the coupling reaction. A more direct approach involves the coupling of a pre-functionalized indazole, such as 1-bromo-5-(1-methylcyclopropoxy)-1H-indazole, with an arylboronic acid. The following is a general protocol for the Suzuki-Miyaura coupling of a bromo-indazole derivative.

Experimental Protocol:

-

Reagents and Materials:

-

1-Bromo-5-(1-methylcyclopropoxy)-1H-indazole (assuming synthesis from the parent indazole)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)